molecular formula C6H13N2O3- B11822003 2-amino-N,N-dimethylacetamide;acetate

2-amino-N,N-dimethylacetamide;acetate

Cat. No.: B11822003
M. Wt: 161.18 g/mol
InChI Key: BGYVHCTZMBPEBN-UHFFFAOYSA-M
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Description

2-Amino-N,N-dimethylacetamide acetate is an organic compound with the molecular formula C6H14N2O3. It is a derivative of acetamide, featuring an amino group and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-N,N-dimethylacetamide acetate can be synthesized through the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The process can be represented by the following equation: [ \text{CH}_3\text{CO}_2\text{H} \cdot \text{HN}(\text{CH}_3)_2 \rightarrow \text{H}_2\text{O} + \text{CH}_3\text{CON}(\text{CH}_3)_2 ]

Industrial Production Methods

In industrial settings, the production of 2-amino-N,N-dimethylacetamide acetate involves the reaction of dimethylamine with methyl acetate. The separation and purification of the product are carried out through multistage distillation in rectification columns, yielding the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylacetamide acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids, the acyl-N bond is hydrolyzed to form acetic acid and dimethylamine. [ \text{CH}_3\text{CON}(\text{CH}_3)_2 + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{COOH} + (\text{CH}_3)_2\text{NH}_2^+ \text{Cl}^- ]

Common Reagents and Conditions

    Acids: Hydrochloric acid is commonly used for hydrolysis reactions.

    Bases: The compound is resistant to bases, making it stable under basic conditions.

Major Products Formed

The major products formed from the hydrolysis of 2-amino-N,N-dimethylacetamide acetate are acetic acid and dimethylamine .

Scientific Research Applications

2-Amino-N,N-dimethylacetamide acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylacetamide acetate involves its role as a polar solvent in organic synthesis. It facilitates various chemical reactions by stabilizing reaction intermediates and enhancing the solubility of reactants. The compound’s molecular structure allows it to interact with different molecular targets and pathways, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

    Dimethylacetamide (DMAc): Similar in structure but lacks the amino group.

    Dimethylformamide (DMF): Another similar compound with a formamide group instead of an acetamide group.

Uniqueness

2-Amino-N,N-dimethylacetamide acetate is unique due to the presence of both an amino group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H13N2O3-

Molecular Weight

161.18 g/mol

IUPAC Name

2-amino-N,N-dimethylacetamide;acetate

InChI

InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4)/p-1

InChI Key

BGYVHCTZMBPEBN-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].CN(C)C(=O)CN

Origin of Product

United States

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